molecular formula C15H10ClNO B8757930 6-Chloro-3-phenyl-2-quinolinol CAS No. 85274-64-2

6-Chloro-3-phenyl-2-quinolinol

Cat. No. B8757930
Key on ui cas rn: 85274-64-2
M. Wt: 255.70 g/mol
InChI Key: HUNMSLDDIPSBDA-UHFFFAOYSA-N
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Patent
US04435405

Procedure details

6-Chloro-3-phenylquinolin-2-one (6.7 gm.) and phosphorus oxychloride (100 ml.) were heated together under reflux for 2 hr. The reaction mixture was then poured into ice water (1000 ml.) and extracted with ethyl acetate (3×100 ml.). The ethyl acetate extract was washed with water (3×50 ml.) and dried (Na2SO4), and the solvent was evaporated. The resulting solid was crystallised from ethanol to give 2,6-dichloro-3-phenylquinoline, m.p. 147°-9°.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=O)[C:6]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH:5]2.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:7]1[C:6]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=1

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
ClC=1C=C2C=C(C(NC2=CC1)=O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml.)
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed with water (3×50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting solid was crystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C=C1C1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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